

# "3-Methyl-3-oxetanemethanol" fundamental properties and characteristics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Methyl-3-oxetanemethanol

Cat. No.: B150462

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## 3-Methyl-3-oxetanemethanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**3-Methyl-3-oxetanemethanol**, a versatile heterocyclic compound, serves as a crucial building block in various fields, including polymer chemistry and pharmaceutical synthesis. Its unique strained four-membered oxetane ring imparts desirable reactivity, making it an attractive intermediate for the synthesis of complex molecules. This technical guide provides an in-depth overview of the fundamental properties, synthesis, and key applications of **3-Methyl-3-oxetanemethanol**, presenting data in a structured format for easy reference and comparison. Detailed experimental protocols and visualizations of key processes are included to facilitate its practical application in a laboratory setting.

### Core Properties and Characteristics

**3-Methyl-3-oxetanemethanol**, also known as (3-methyloxetan-3-yl)methanol, is a colorless to pale yellow liquid with a mild, slightly sweet or ether-like odor.<sup>[1]</sup> Its chemical structure consists of a four-membered oxetane ring substituted with a methyl and a hydroxymethyl group at the 3-position.

## Chemical Structure and Identifiers

Identifier	Value
IUPAC Name	(3-Methyloxetan-3-yl)methanol
Synonyms	3-Hydroxymethyl-3-methyloxetane, 3-Methyl-3-(hydroxymethyl)oxetane
CAS Number	3143-02-0 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>2</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	102.13 g/mol <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
InChI	InChI=1S/C5H10O2/c1-5(2-6)3-7-4-5/h6H,2-4H2,1H3 <a href="#">[3]</a> <a href="#">[4]</a>
InChIKey	NLQMSBJFLQPLIJ-UHFFFAOYSA-N <a href="#">[3]</a> <a href="#">[4]</a>
SMILES	CC1(CO)COC1 <a href="#">[4]</a>

## Physicochemical Properties

The physical and chemical properties of **3-Methyl-3-oxetanemethanol** are summarized in the table below, compiled from various sources.

Property	Value	Reference(s)
Appearance	Clear colorless to pale yellow liquid	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Boiling Point	80 °C at 40 mmHg	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
	152.2 ± 0.0 °C at 760 mmHg	<a href="#">[6]</a>
Density	1.024 g/mL at 25 °C	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Refractive Index (n <sub>20/D</sub> )	1.446	<a href="#">[2]</a> <a href="#">[4]</a>
Flash Point	97 °C (206.6 °F) - closed cup	<a href="#">[4]</a>
	98.9 ± 0.0 °C	<a href="#">[6]</a>
pKa	14.58 ± 0.10 (Predicted)	<a href="#">[1]</a> <a href="#">[5]</a>
LogP	-0.61	<a href="#">[6]</a>
Vapor Pressure	1.3 ± 0.6 mmHg at 25°C	<a href="#">[6]</a>
Solubility	Soluble in water, chloroform, and methanol.	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[7]</a>

## Reactivity and Applications

The reactivity of **3-Methyl-3-oxetanemethanol** is dominated by the strained oxetane ring, which readily undergoes ring-opening reactions in the presence of electrophiles or nucleophiles. This property makes it a valuable monomer for polymerization and an intermediate in organic synthesis.

## Key Applications

- Polymer Chemistry:** It is a key monomer in the synthesis of specialty polymers, including star-shaped copolymers and hyperbranched polyethers.[\[1\]](#)[\[8\]](#) The resulting polymers exhibit enhanced flexibility and durability, finding use in advanced materials, coatings, adhesives, and sealants.[\[2\]](#)
- Pharmaceutical Development:** This compound serves as a building block in the synthesis of various pharmaceuticals and bioactive compounds.[\[1\]](#)[\[2\]](#) It has been utilized in the synthesis

of octahydroindole alkaloids and  $\gamma$ -butenolides.[1][9]

- Organic Synthesis: Its unique structure and reactivity make it a versatile intermediate for creating complex molecular architectures.[2]
- Cosmetic Formulations: It is incorporated into cosmetic products for its moisturizing properties.[2]
- Flavor and Fragrance Industry: Used in the synthesis of flavoring agents.[2]

## Experimental Protocols

### Synthesis of 3-Methyl-3-oxetanemethanol

A common method for the synthesis of **3-Methyl-3-oxetanemethanol** involves the intramolecular cyclization of a suitably substituted diol. One reported synthesis involves the reaction of 1,1,1-tri(hydroxymethyl)ethane with diethyl carbonate.

#### Materials:

- 1,1,1-tri(hydroxymethyl)ethane
- Diethyl carbonate
- Potassium hydroxide (KOH)

#### Procedure:

- In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, combine 1,1,1-tri(hydroxymethyl)ethane and diethyl carbonate.
- Add a catalytic amount of potassium hydroxide.
- Heat the mixture with stirring to approximately 115 °C and maintain at reflux for 1 hour.
- During reflux, the by-product ethanol is collected via a distillation unit.
- After the initial reflux period, continue heating the reaction mixture and distill to collect the fraction at 205-210 °C, which is the target product.

## Purification

The primary method for purifying **3-Methyl-3-oxetanemethanol** is fractional distillation under reduced pressure.

Procedure:

- Assemble a fractional distillation apparatus suitable for vacuum distillation.
- Transfer the crude **3-Methyl-3-oxetanemethanol** to the distillation flask.
- Slowly reduce the pressure to approximately 40 mmHg.
- Gently heat the distillation flask.
- Collect the fraction that distills at 80 °C.[2][4][5]

## Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ ): The proton NMR spectrum provides characteristic signals for the methyl, hydroxymethyl, and oxetane ring protons.[10]
- $^{13}\text{C}$  NMR: The carbon NMR spectrum shows distinct peaks for the different carbon environments within the molecule.

Infrared (IR) Spectroscopy:

- The IR spectrum typically shows a broad absorption band in the region of  $3400 \text{ cm}^{-1}$  corresponding to the O-H stretching of the hydroxyl group, and C-O stretching vibrations for the ether and alcohol functionalities.

Mass Spectrometry (MS):

- Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern of the compound.[3]

## Safety and Handling

### Hazard Identification:

- Harmful if swallowed.[11][12]
- May cause an allergic skin reaction.[11][12]
- Causes skin and serious eye irritation.[13]

### Precautionary Measures:

- Wear protective gloves, protective clothing, eye protection, and face protection.[14]
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14]
- Wash skin thoroughly after handling.[14]
- Do not eat, drink, or smoke when using this product.[14]

### Storage:

- Store in a cool, dry, and well-ventilated place.[13] Recommended storage temperature is between 2-8°C.[4][5]
- Keep container tightly closed.[13]

## Visualizations

### Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of **3-Methyl-3-oxetanemethanol**.

## Synthesis and Purification Workflow

1,1,1-tri(hydroxymethyl)ethane +  
Diethyl Carbonate + KOH

Heating

Reflux at 115°C

Ethanol Removal

Crude Product

Purification

Fractional Distillation  
(80°C / 40 mmHg)



## Key Application Areas

3-Methyl-3-oxetanemethanol

Monomer

Pharmaceuticals

Intermediate Building Block

Organic Synthesis

Moisturizer

Cosmetics

Precursor

Flavors & Fragrances

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- To cite this document: BenchChem. ["3-Methyl-3-oxetanemethanol" fundamental properties and characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150462#3-methyl-3-oxetanemethanol-fundamental-properties-and-characteristics>]

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)